molecular formula C23H31N5O2 B4655707 1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one

1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one

Cat. No.: B4655707
M. Wt: 409.5 g/mol
InChI Key: ROARIYRZWYUWQS-UHFFFAOYSA-N
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Description

1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a phenoxypropanone moiety

Preparation Methods

The synthesis of 1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under reflux conditions.

    Attachment of the Phenoxypropanone Moiety: The final step involves the reaction of the pyrimidine-piperazine intermediate with phenoxypropanone in the presence of a base, such as potassium carbonate, to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and π-π interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

1-{4-[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}-2-phenoxypropan-1-one can be compared with other similar compounds, such as:

    Phenylpiperazines: These compounds share a similar piperazine ring structure but differ in their substituents and overall molecular architecture.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2-chloropyrimidine, exhibit similar chemical properties but differ in their biological activities.

    Phenoxypropanone Derivatives: These compounds have a phenoxypropanone moiety but may lack the piperazine and pyrimidine rings, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-18-17-21(26-11-7-4-8-12-26)25-23(24-18)28-15-13-27(14-16-28)22(29)19(2)30-20-9-5-3-6-10-20/h3,5-6,9-10,17,19H,4,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROARIYRZWYUWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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